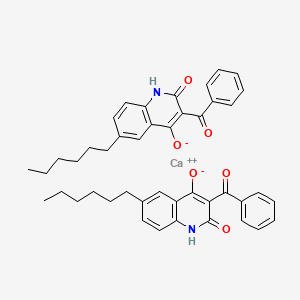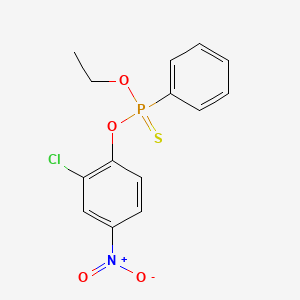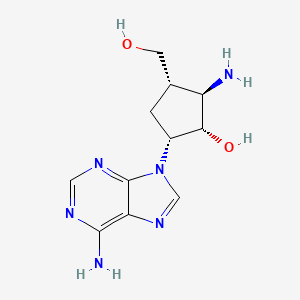
Carbocyclic-3'-amino-ara-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocyclic-3’-amino-ara-adenosine is a synthetic nucleoside analogue that has garnered significant attention due to its potential therapeutic applications. This compound is structurally similar to naturally occurring nucleosides but features a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification enhances its stability and resistance to enzymatic degradation, making it a promising candidate for antiviral and anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-ara-adenosine typically involves the construction of the carbocyclic ring followed by the attachment of the adenine base. One common method includes the use of Dieckmann condensation to form the carbocyclic ring, followed by Mitsunobu coupling to attach the adenine base . The reaction conditions often involve the use of sodium hydride in dimethyl sulfoxide (DMSO) as a solvent, which facilitates the deprotonation and acylation processes .
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-ara-adenosine may involve scalable processes such as the use of activated sodium hydride in DMSO for high-yielding reactions. The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Carbocyclic-3’-amino-ara-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly employs halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of carbocyclic-3’-amino-ara-adenosine, which may exhibit enhanced antiviral or anticancer activities .
Applications De Recherche Scientifique
Carbocyclic-3’-amino-ara-adenosine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of carbocyclic-3’-amino-ara-adenosine involves its incorporation into viral or cellular DNA, leading to the inhibition of DNA synthesis. This compound targets key enzymes such as DNA polymerase and reverse transcriptase, thereby blocking the replication of viruses and the proliferation of cancer cells . The molecular pathways involved include the disruption of nucleotide metabolism and the induction of apoptosis in target cells .
Comparaison Avec Des Composés Similaires
Arabinofuranosyladenine (ara-A): Another nucleoside analogue with antiviral properties.
Carbovir: A carbocyclic analogue with potent antiviral activity against HIV.
Neplanocin A: Known for its broad-spectrum antiviral potential.
Uniqueness: Carbocyclic-3’-amino-ara-adenosine stands out due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogues. This makes it a more effective and durable therapeutic agent .
Propriétés
Numéro CAS |
61914-36-1 |
|---|---|
Formule moléculaire |
C11H16N6O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
(1S,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
WYMIIYMQKKFLES-JXOAFFINSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



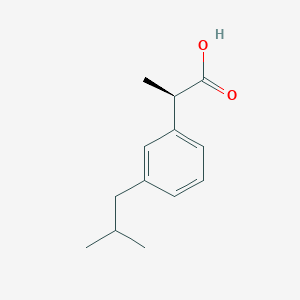
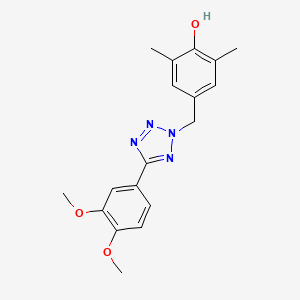
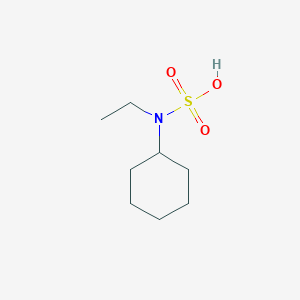
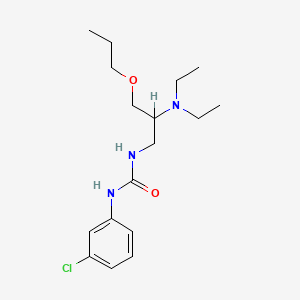

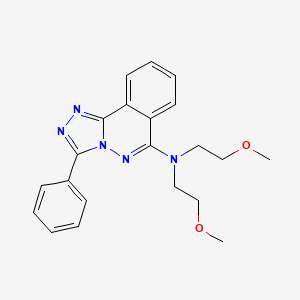
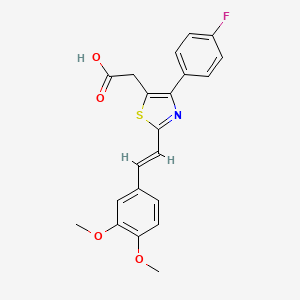
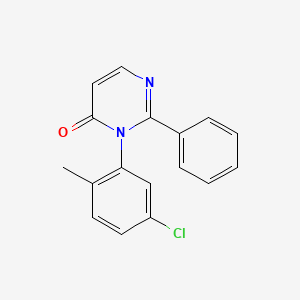
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
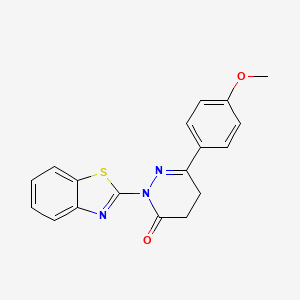
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
